Bromide ion Br-80
Description
Structure
2D Structure
Properties
CAS No. |
146346-96-5 |
|---|---|
Molecular Formula |
Br- |
Molecular Weight |
79.91853 g/mol |
IUPAC Name |
bromine-80(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1+0 |
InChI Key |
CPELXLSAUQHCOX-IGMARMGPSA-M |
Isomeric SMILES |
[80Br-] |
Canonical SMILES |
[Br-] |
Origin of Product |
United States |
Nuclear Physics and Production Methodologies for Bromine 80
Isomeric States of Bromine-80 (Br-80 and Br-80m)
Bromine-80 exists as a ground state, ⁸⁰Br, and a metastable excited state, ⁸⁰ᵐBr. aps.org These two states are isomers, meaning they have the same number of protons and neutrons but differ in their nuclear energy levels and, consequently, their radioactive decay characteristics. The ground state has a half-life of approximately 17.7 minutes, while the metastable isomer, ⁸⁰ᵐBr, has a longer half-life of 4.4205 hours. wikipedia.orgchemlin.orgchemlin.org
The nuclear spin and parity (Jπ) are fundamental quantum mechanical properties of an atomic nucleus that arise from the coupling of the spins and orbital angular momenta of its constituent protons and neutrons. These properties are distinct for the two isomeric states of Bromine-80.
Bromine-80 (⁸⁰Br): The ground state has a nuclear spin and parity of 1+ . chemlin.orgkaeri.re.krmit.edu
Bromine-80m (⁸⁰ᵐBr): The metastable state has a nuclear spin and parity of 5- . chemlin.orgchemlin.orgkaeri.re.kr
The significant difference in spin between the two isomers is a key factor contributing to the existence of the metastable state, as transitions between states with large spin differences are "forbidden" and thus occur at a much slower rate.
The decay pathways for ⁸⁰Br and ⁸⁰ᵐBr are distinct. The metastable state, ⁸⁰ᵐBr, decays exclusively to the ground state, ⁸⁰Br, which then decays further to stable isotopes.
Decay of Bromine-80m (⁸⁰ᵐBr): The ⁸⁰ᵐBr isomer, with a half-life of 4.4205 hours, decays 100% via isomeric transition (IT) to the ground state ⁸⁰Br. chemlin.org This process involves the release of energy from the nucleus as it transitions to a lower energy state.
Decay of Bromine-80 (⁸⁰Br): The ground state ⁸⁰Br is itself radioactive, with a much shorter half-life of 17.68 minutes. chemlin.org It decays via two primary modes:
Beta-minus (β⁻) decay: Approximately 91.7% of ⁸⁰Br atoms decay through the emission of a beta particle (an electron) and an antineutrino, transforming into Krypton-80 (⁸⁰Kr). chemlin.orgkaeri.re.kr
Electron Capture (EC) and Positron Emission (β⁺): The remaining 8.3% of ⁸⁰Br decays to Selenium-80 (⁸⁰Se). chemlin.orgkaeri.re.kr This occurs predominantly through electron capture, where the nucleus captures an inner atomic electron, with a smaller probability of positron emission. vaia.com
The isomeric transition from ⁸⁰ᵐBr to ⁸⁰Br involves the release of the excitation energy of the metastable state. The excitation energy of ⁸⁰ᵐBr is 85.843(4) keV above the ground state. chemlin.orgchemlin.org The decay from the 5- state of ⁸⁰ᵐBr to the 1+ ground state does not occur in a single step. Instead, it proceeds through an intermediate state with a spin of 2- and a very short half-life of 7.4 nanoseconds. mit.eduoup.com
The de-excitation of an excited nucleus, such as during an isomeric transition, can occur through two competing processes: gamma-ray emission and internal conversion. google.comfiveable.me
Gamma-Ray Emission: The nucleus releases its excess energy by emitting a high-energy photon known as a gamma ray.
Internal Conversion: The excitation energy of the nucleus is transferred directly to one of its own orbital electrons, which is then ejected from the atom. fiveable.meornl.gov This ejected electron is called a conversion electron.
In the decay of ⁸⁰ᵐBr, both processes are observed. The decay proceeds via two successive transitions. The first transition is almost entirely via internal conversion. The second, lower-energy transition is partially converted, with an internal conversion coefficient indicating that about 61% of decays proceed via this route, while the remainder result in the emission of gamma rays. oup.com One of the prominent gamma rays emitted during the decay of ⁸⁰ᵐBr has an energy of 37 keV. iaea.org
Radionuclide Production Routes for Br-80 and Br-80m
Both isomers of Bromine-80 can be produced artificially through various nuclear reactions. A common method for producing the medically relevant ⁸⁰ᵐBr isomer is through the proton bombardment of an enriched Selenium-80 target, via the ⁸⁰Se(p,n)⁸⁰ᵐBr reaction. iaea.orgtracesciences.comurencoisotopes.comnih.gov
A primary and widely studied method for producing Bromine-80 is through the neutron irradiation of stable Bromine-79 (⁷⁹Br), which has a natural abundance of 50.69%. epj-conferences.orgaau.edu.et This process is known as a neutron capture or (n,γ) reaction.
When a ⁷⁹Br nucleus captures a neutron, it becomes an excited nucleus of ⁸⁰Br, which then de-excites by emitting gamma rays. This reaction, denoted as ⁷⁹Br(n,γ)⁸⁰Br , populates both the ground state (⁸⁰Br) and the metastable state (⁸⁰ᵐBr). capes.gov.brakjournals.com
The probability of this reaction occurring is quantified by the neutron capture cross-section. For thermal neutrons (with an energy of approximately 0.0253 eV), the cross-section for the ⁷⁹Br(n,γ)⁸⁰Br reaction is approximately 11.0 barns. jaea.go.jp The reaction also has a significant resonance integral of about 129.1 barns, indicating a high probability of capture for epithermal neutrons. jaea.go.jptandfonline.com Studies have measured the specific cross-sections for the formation of the ground state (8.5 barns) and the metastable state (2.6 barns) with thermal neutrons. akjournals.com
1 Neutron Activation: The Szilard-Chalmers Effect
1 Principles of Szilard-Chalmers Recoil in Bromide Systems
The Szilard-Chalmers effect is a method used to separate radioactive isotopes from their stable, bulk counterparts after nuclear activation. slideshare.netoxfordreference.com This process relies on the recoil energy imparted to a nucleus upon the emission of a gamma ray following neutron capture. oxfordreference.com This recoil is often energetic enough to break the chemical bond holding the newly formed radioactive atom within its parent molecule. slideshare.netoxfordreference.com
In a typical Szilard-Chalmers system, a target containing bromine, such as an organic bromide, is irradiated with thermal neutrons. cdnsciencepub.com When a bromine-79 atom captures a neutron, it becomes an excited bromine-80 nucleus, which then de-excites by emitting gamma rays. The momentum of these gamma photons causes the bromine-80 nucleus to recoil with significant kinetic energy, severing its covalent bond. youtube.com This process creates a radioactive bromine-80 atom that is chemically distinct from the parent compound and can be separated using chemical techniques. slideshare.netiastate.edu The efficiency of this separation is a key aspect of the Szilard-Chalmers process.
The fundamental processes involved in the Szilard-Chalmers effect include the initial state of the recoil atom (its energy and charge), the mechanism by which it slows down, its state at the end of its trajectory, and the chemical reactions that lead to its final stable form. iastate.edu Studies have shown that hot radical reactions, where the high-energy recoil atom reacts with the surrounding solvent molecules, can occur in some Szilard-Chalmers systems. iastate.edu
2 Influence of Target Matrix on Recoil Product Distribution
The physical and chemical nature of the target matrix significantly influences the distribution of the recoil products in a Szilard-Chalmers process. The "Billiard-Ball Collision Theory" posits that elastic collisions between the high-energy recoil atom and atoms of the surrounding medium are a key factor. iastate.edu
The phase of the target material plays a crucial role. For instance, in propyl bromides, the retention of the radioactive bromine in its original organic form is higher in the solid phase compared to the liquid phase. iastate.edu This "phase effect" is attributed to the different ways the recoil atom dissipates its energy in a structured crystal lattice versus a more mobile liquid environment. iastate.edu In solids, the diffusion rate of the newly formed radioactive species is lower, which might lead to lower retention of the radioisotope in its original chemical form. osti.gov
The composition of the target matrix also has a direct impact. Diluting carbon tetrabromide with ethanol (B145695) or carbon disulfide has been shown to reduce the amount of radiobromine that recombines with organic fragments. iastate.edu Carbon disulfide was found to be more effective than ethanol in lowering this organic retention. iastate.edu Similarly, the presence of scavengers, such as ammonia, can react with the recoiling bromine radicals, pulling them into an aqueous phase and preventing their recombination into the parent organic molecule. youtube.com The chemical effects of the (n,γ) activation of bromine have been studied in various alkyl bromides, including halomethanes, to understand the formation of different organic products. cdnsciencepub.com
2 Charged-Particle Induced Reactions: Proton Irradiation of Selenium Isotopes
The production of bromine-80, specifically its metastable state bromine-80m (80mBr), can be effectively achieved through charged-particle induced reactions, most notably by irradiating selenium isotopes with protons. researchgate.net This method is particularly well-suited for medical cyclotrons. osti.govresearchgate.net
1 Se-80(p,n)Br-80m Excitation Functions and Cross Sections
The 80Se(p,n)80mBr nuclear reaction is a highly effective route for producing 80mBr. researchgate.net The excitation function, which describes the reaction cross-section as a function of proton energy, shows that this reaction is most efficient at relatively low proton energies. researchgate.netresearchgate.netuni-koeln.de
Systematic measurements of the cross-section for the 80Se(p,n)80mBr reaction have been carried out up to 18 MeV. researchgate.netiaea.org The maximum cross-section for this reaction occurs at a proton energy of approximately 13 MeV. mdpi.com The possible radionuclide yield for 80mBr is estimated to be around 800 MBq/μA·h with an incident proton energy of 16 MeV. researchgate.netuni-koeln.de This makes the 80Se(p,n)80mBr reaction a very practical application for small medical cyclotrons. researchgate.net
| Proton Energy (MeV) | Cross Section (mb) | Reference |
| ~13 | Peak | mdpi.com |
| 16 | High Yield | researchgate.netuni-koeln.de |
| up to 18 | Systematically Measured | researchgate.netiaea.org |
2 Target Design and Material Innovations (e.g., Enriched CoSe Intermetallic Targets)
Innovations in target design and materials are crucial for optimizing the production of radiobromine. Elemental selenium targets, while usable, have limitations due to selenium's low melting point and poor thermal conductivity. mdpi.com To overcome these challenges, various selenium compounds have been investigated as target materials.
One significant advancement is the use of intermetallic compounds, such as cobalt selenide (B1212193) (CoSe), as targets. osti.govresearchgate.net These materials exhibit greater thermal stability, allowing them to withstand higher proton beam currents without significant loss of the target material. mdpi.comresearchgate.net Enriched 80Se is often used to maximize the yield of 80mBr and to ensure high radionuclidic purity. researchgate.netosti.gov
Studies have demonstrated that water-cooled CoSe cyclotron targets can endure proton irradiation at various energies (11-16 MeV) and intensities (5-40 μA). researchgate.net The production rate of radiobromine remains consistent across a range of beam currents, indicating that these targets effectively retain the produced radiobromine even at high power deposition. researchgate.net Other materials like copper selenide (Cu2Se) have also been used, with the recovery of radiobromide via dry distillation being faster and more convenient than from elemental selenium targets. osti.gov
3 Optimization of Proton Energy and Irradiation Parameters
Optimizing the proton energy and other irradiation parameters is essential for maximizing the yield of 80mBr while minimizing the production of impurities. The excitation function for the 80Se(p,n)80mBr reaction provides the necessary data to select the optimal energy range. researchgate.netresearchgate.net
For the production of 80mBr, an incident proton energy of 16 MeV has been shown to provide a high yield. researchgate.net Research indicates that irradiating a thin, enriched 80Se target with 15 MeV protons can lead to a five-fold increase in the 80mBr yield compared to other methods. osti.goviaea.org The use of a water-cooled degrader foil allows for precise control of the proton energy striking the target. nih.gov The production yield for 80mBr at 16 MeV has been reported to be 88 ± 10 MBq∙μA–1∙h–1. osti.govnih.gov
3 Evaluation of Radionuclidic Purity and Isotopic Impurities
The radionuclidic purity of the final product is a critical factor, especially for medical applications. When producing 80mBr via the 80Se(p,n) reaction, the use of isotopically enriched 80Se targets is key to achieving high purity. researchgate.netresearchgate.net
If enriched 80Se is used as the target material, no significant radioactive impurities are expected to be produced. researchgate.net This is a major advantage of this production route. However, if natural selenium is used, which contains several stable isotopes, other bromine radioisotopes can be co-produced, leading to isotopic impurities. researchgate.net For example, the irradiation of natural selenium can also produce 77Br. rsc.org
The primary method for isolating the produced radiobromine is thermochromatographic dry distillation. researchgate.netrsc.org This process involves heating the irradiated target in a furnace, which allows for the separation of the volatile radiobromine from the non-volatile target material. osti.govnih.gov Following separation, the radionuclidic purity can be assessed using techniques such as gamma-ray spectrometry with a high-purity germanium (HPGe) detector. researchgate.netiaea.org Studies have shown that 80mBr can be produced in high radionuclidic purity using these methods. osti.govnih.govresearchgate.net
Yield Optimization in Production Processes
The optimization of production yields for bromine radioisotopes, including the isomer Bromine-80m (⁸⁰ᵐBr), is a critical area of research aimed at ensuring a reliable supply for potential applications. Significant improvements in yield have been achieved by moving from traditional methods to more advanced targetry and irradiation protocols. Key strategies focus on the selection of target material, the energy of the bombarding particles, and the development of targets that can withstand high beam currents.
A notable advancement involves the use of novel, isotopically-enriched intermetallic targets, such as Cobalt-80-Selenium (Co⁸⁰Se), for production via proton irradiation in a cyclotron. osti.govosti.gov These targets offer superior thermal stability compared to elemental selenium, which is prone to in-situ distillation of the radiobromine product under modest beam currents. researchgate.net The use of such refractory selenium compounds allows for irradiation at higher beam currents without compromising the target's integrity, directly contributing to a higher production rate. researchgate.net
Research has demonstrated that proton irradiation of these enriched CoSe targets can produce ⁸⁰ᵐBr with high radionuclidic purity. osti.govosti.govnih.gov The production yield is highly dependent on the proton beam energy. For instance, studies have reported specific cyclotron production yields for ⁸⁰ᵐBr, providing valuable data for process optimization. osti.govosti.govnih.gov The development of these next-generation, high-yielding cyclotron targets is essential for producing the quantities of radiobromine needed for research and potential future applications. osti.gov
Table 1: Cyclotron Production Yields for Bromine Radioisotopes This table includes data for related bromine isotopes produced under similar conditions to provide context for production optimization.
| Isotope | Target Material | Proton Energy (MeV) | Production Yield (MBq/µA·h) | Source |
|---|---|---|---|---|
| ⁸⁰ᵐBr | Co⁸⁰Se | 16 | 88 ± 10 | osti.govnih.gov |
| ⁷⁶Br | Co⁷⁶Se | 16 | 103 ± 10 | osti.govnih.gov |
| ⁷⁷Br | Co⁷⁷Se | 13 | 17 ± 1 | osti.govnih.gov |
Post-Production Radiochemical Separation and Purification Techniques
Following the production of Bromine-80 via nuclear reactions, the radionuclide must be separated from the bulk target material and any co-produced impurities. This radiochemical separation is a crucial step to ensure the final product is of high purity. Several techniques are employed for this purpose, each leveraging different physicochemical properties of bromine.
Thermal chromatographic distillation, often referred to as dry distillation, is a highly effective method for isolating volatile radiobromine from solid cyclotron targets. researchgate.net This technique is particularly well-suited for separating radiobromine from refractory target materials like CoSe alloys. osti.govosti.gov The process involves heating the irradiated target in a high-temperature oven, typically between 800-1050°C. researchgate.net
At these temperatures, the produced radiobromine is volatilized and carried away by a flow of inert gas, such as argon or helium. researchgate.net The gas stream then passes through a trap, often a cooled quartz tube or a vessel containing a small volume of aqueous solution, where the bromine condenses and is collected. osti.govnih.gov This method has proven to be efficient, with studies reporting radiobromide isolation yields of 76 ± 11% in a small volume of aqueous solution. osti.govnih.gov A key advantage of this technique is its ability to separate bromine from non-volatile metallic impurities and the target material itself. researchgate.net
Solvent Extraction: This separation technique is based on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scribd.comepa.gov For bromide ion separation, the process would involve selecting an organic solvent in which bromine or a bromine compound has a high affinity. The distribution of the solute between the two phases is quantified by the partition coefficient. scribd.com The aim is to selectively transfer the bromide species from the aqueous solution (containing the dissolved target and impurities) into the organic phase, leaving other ions behind. bioforumconf.com The bromide can then be recovered from the organic solvent in a subsequent step. The choice of solvent and the chemical conditions (such as pH) are critical parameters for achieving high separation efficiency and selectivity. bioforumconf.com
Precipitation Methods: Precipitation is a technique that separates ions from a solution by converting them into an insoluble solid form. epa.gov This is achieved by adding a reagent that reacts with the target ion to form an insoluble salt. For the separation of bromide, one could theoretically precipitate interfering ions while leaving the bromide in solution, or selectively precipitate the bromide itself. For example, in other radiochemical procedures, barium is separated from strontium by precipitating barium chromate (B82759) at a controlled pH of 5.5, a condition under which strontium chromate remains soluble. epa.gov While specific protocols for precipitating Bromine-80 are not widely detailed, the general principle involves exploiting differences in the solubility of various salts present in the post-irradiation mixture. epa.gov Size-selective precipitation, which relies on adding a non-solvent to controllably precipitate nanoparticles, is another advanced variant of this technique. rsc.org
Ion exchange chromatography (IEX) is a powerful and widely used technique for the separation and purification of ions, including bromide, from complex mixtures. purolite.com The method relies on the reversible electrostatic interaction between charged ions in the mobile phase and oppositely charged functional groups on the stationary phase, which is a solid support called a resin. purolite.commit.edu
For the separation of the negatively charged bromide ion (Br⁻), an anion exchange resin is used. mit.edu This resin consists of an inert matrix, such as polystyrene beads, coated with molecules that have fixed positive charges. mit.edu The process involves the following steps:
Equilibration: The column containing the anion exchange resin is equilibrated with a buffer solution.
Loading: The sample solution, containing the bromide ions along with other cationic and anionic impurities, is loaded onto the column. The bromide ions and other anions bind to the positively charged sites on the resin, displacing counter-ions from the equilibration buffer. Cations and neutral species pass through the column without being retained.
Elution: A mobile phase (eluent), often a solution with increasing ionic strength (e.g., a salt gradient) or a different pH, is passed through the column. The eluent ions compete with the bound bromide ions for the charged sites on the resin. Ions are displaced from the resin based on their relative binding affinities, which are influenced by factors like ionic charge and radius. mit.edu Since bromide has a specific charge and size, the elution conditions can be fine-tuned to release it from the resin at a different time than other retained impurities, thus achieving separation. fredhutch.org
This technique offers high selectivity and is capable of separating bromide from other halides like chloride and iodide. agriculturejournals.cz
Radiochemical Behavior and Reaction Dynamics of Bromide Ion Br 80
Hot Atom Chemistry of Br-80 Recoils
Hot atom chemistry investigates the chemical consequences of nuclear transformations. When a nucleus undergoes a reaction, such as neutron capture, the resulting atom, in this case, Br-80, often possesses significant recoil energy and electronic excitation. This "hot" atom's subsequent chemical reactions differ substantially from those of its thermalized counterparts.
Initial Kinetic Energy Distribution of Recoil Atoms
Following a nuclear event like the (n, γ) reaction, the Br-80 atom is endowed with a substantial amount of kinetic energy. pnas.org This energy originates from the momentum imparted by the emission of gamma rays. pnas.org If the de-excitation of the compound nucleus occurs through the emission of a single gamma quantum, the recoil energy can be as high as several hundred electron volts (eV). pnas.orgumich.edu However, the de-excitation typically involves a cascade of gamma rays, leading to a distribution of recoil energies, as the individual momenta may partially cancel each other out. umich.edu This results in a spectrum of "hot" bromine atoms with varying kinetic energies. pnas.org The distribution of these recoil energies is a critical factor in determining the subsequent chemical fate of the Br-80 atom. pnas.orgumich.edu
The energy of the recoiling radicals is found to be an approximately linear function of the net recoil energy received by the Br-80 atom. umich.edu The minimum net recoil energy required to rupture the bond in a molecule like methyl bromide (CH₃Br) is a key parameter. umich.edu Calculations have shown that for Br-80 atoms to react with methane (B114726) (CH₄), they must possess a translational kinetic energy between approximately 8 and 17 eV. umich.edu It is significant that over 99% of Br-80 atoms that rupture from parent molecules like methyl bromide or tetrabromomethane (CBr₄) possess translational kinetic energy exceeding 17 eV, making them highly reactive. umich.edu
Dissociation Processes and Chemical States of Nascent Br-80
The high kinetic energy and electronic excitation of the nascent Br-80 recoil atom lead to the rupture of its original chemical bonds. researchgate.net This process creates a highly reactive species. The initial chemical state of the recoiling Br-80 can be either charged or neutral. rsc.org Studies using the charged-plate technique have demonstrated the production of both anionic and cationic Br-80 species following neutron capture in solutions of 1,4-dibromobenzene (B42075) in benzene. rsc.org The charge state of the nascent Br-80 is a crucial determinant of its subsequent chemical reactions.
In the photodissociation of molecules like cis-1-bromopropene, the cleavage of the C-Br bond can result in the bromine atom being in either its ground electronic state (²P₃/₂) or its spin-orbit excited state (²P₁/₂). uchicago.eduresearchgate.net The formation of the excited state partitions a portion of the available energy into the internal energy of the bromine atom, which influences the translational energy of the recoiling fragments. uchicago.edu The dissociation process itself can be complex, sometimes involving non-adiabatic transitions between different potential energy surfaces. researchgate.netaip.org
Primary Chemical Reactions in Gaseous and Condensed Phases
The highly energetic and reactive Br-80 atoms, once formed, can undergo a variety of chemical reactions. These reactions are fundamentally different in the gaseous and condensed (liquid or solid) phases due to the differences in collision frequency and the presence of a "cage" effect in the latter.
In the gaseous phase , hot Br-80 atoms can react with surrounding molecules through several mechanisms, including abstraction, substitution, and addition reactions. For instance, in a mixture with HBr, a "hot atom" exchange reaction can occur where the Br-80 atom displaces the bromine atom in HBr to form HBr-80. pnas.org The probability of this exchange reaction is dependent on the initial kinetic energy of the Br-80 atom. pnas.org Studies with various organic bromides in the gas phase have shown that the distribution of reaction products is influenced by the energy of the recoil bromine atom. aip.org
In the condensed phase , the surrounding molecules form a "cage" that can trap the recoiling Br-80 atom. This increases the probability of recombination with its original partner or reaction with nearby molecules before it can diffuse away. The solidification of propyl bromides from liquid to solid phase at the melting point leads to a significant increase in the yield of certain products, particularly those formed by epithermal (near-thermal energy) bromine atoms. aip.org The physical properties of the medium, such as molecular weight, density, and viscosity, have been shown to influence the recoil bromine reactions in solutions. rsc.org
The table below summarizes the retention of Br-80 in the organic phase after neutron irradiation of propyl bromides, illustrating the effect of the physical phase.
| Compound | Phase | Retention of Br-80 (%) |
| n-propyl bromide | Liquid | ~25 |
| n-propyl bromide | Solid | 80 |
| iso-propyl bromide | Liquid | ~25 |
| iso-propyl bromide | Solid | >75 |
This table is based on data suggesting a threefold or larger increase in the yield of certain products upon solidification. aip.org
Thermal Annealing Effects on Chemical Form of Recoils
Following the initial hot atom reactions and subsequent slowing down of the Br-80 atoms, they can exist in various chemical forms within the matrix. Thermal annealing, which involves heating the irradiated sample, can induce further chemical reactions and alter the distribution of these chemical forms. rsc.org This process often leads to an increase in the retention of the radioactive isotope in its original chemical form. iaea.org
In studies involving crystalline potassium bromate (B103136), thermal annealing of the recoil products was found to be closely associated with the release of charge carriers from radiation-produced fragments. rsc.org Similarly, in neutron-activated nickel bromate, the retention of Br-80 was found to be dependent on radiation treatment, and a partial recovery to the parent form could be achieved through this process. osti.gov The rate of this radiation annealing was observed to follow first-order kinetics. osti.gov
The degree of recovery of material properties after irradiation and subsequent annealing is influenced by several factors, including the annealing temperature and time, and the presence of impurities. europa.eu
Role of Free Halogen Atoms in Chemical Processes
Free halogen atoms, including the recoiling Br-80 atom itself, are highly reactive species that play a central role in the chemical processes following a nuclear transformation. wikipedia.org These atoms are strong oxidizing agents due to their high electron affinity. britannica.compcc.eu They can readily react with a wide range of molecules, leading to the formation of new chemical bonds. wikipedia.orgatlanticoer-relatlantique.ca
Isotopic Exchange Reactions Involving Bromide Ion (Br-80)
Isotopic exchange reactions are processes where an isotope of an element in one chemical form exchanges with another isotope of the same element in a different chemical form. These reactions are invaluable for studying reaction mechanisms and kinetics. The radioactive nature of Br-80 (and other bromine isotopes like Br-82) makes it an excellent tracer for following these exchange processes. researchgate.neticm.edu.plasianpubs.orgscispace.com
Studies using strongly basic anion exchange resins have investigated the kinetics of bromide ion-isotopic exchange. researchgate.neticm.edu.plscispace.com The reaction can be represented as:
R-Br + Br- (aq) ⇌ R-Br + Br- (aq) icm.edu.plscispace.com
Here, R-Br represents the resin in the bromide form, and Br*- represents the labeled bromide ion (e.g., ⁸⁰Br⁻) in the aqueous solution.
Research has shown that the rate of this exchange is influenced by factors such as temperature and the concentration of the external bromide ion solution. researchgate.neticm.edu.pl For instance, in one study, the specific reaction rate for bromide ion exchange was found to increase with a rise in temperature from 26.0 °C to 43.0 °C. researchgate.net Conversely, another study using different resins observed a decrease in the specific reaction rate with an increase in temperature. icm.edu.plscispace.com The concentration of the external ionic solution also impacts the exchange rate, with an increase in concentration generally leading to a higher specific reaction rate. icm.edu.pl
The table below presents data on the effect of temperature on the specific reaction rate and the amount of bromide exchanged using Duolite A-113 resin.
| Temperature (°C) | Concentration of Bromide Solution (M) | Specific Reaction Rate (min⁻¹) | Amount of Bromide Exchanged (mmol) |
| 26.0 | 0.005 | - | 0.743 |
| 43.0 | 0.005 | - | 0.940 |
This table is based on data from a comparative study of bromide and iodide ion-isotopic exchange reactions. researchgate.net The specific reaction rates were noted to increase sharply with temperature, but specific values for each temperature were not provided in the summary.
These isotopic exchange studies provide valuable insights into the diffusion and reaction kinetics at the solid-liquid interface, which is crucial for understanding and optimizing processes like ion chromatography and the separation of isotopes.
Theoretical Framework of Ion-Isotopic Exchange
Ion-isotopic exchange is a process where an isotope of an element in one chemical form exchanges with another isotope of the same element in a different chemical form or phase, without any net chemical change in the system. The study of the bromide ion using its radioisotope, Br-80, provides a powerful tool to investigate the dynamics of systems at chemical equilibrium. The fundamental principle is that, although the system is macroscopically static, it is microscopically dynamic, with a continuous and equal exchange of ions between phases.
The kinetics of such exchange processes, particularly between a solution and a solid phase like an ion-exchange resin, are typically governed by diffusion. The rate-determining step can be one of two primary mechanisms:
Film Diffusion (or External Diffusion): This involves the transport of the ion from the bulk solution, across a stagnant liquid film (the Nernst layer) surrounding the resin particle, to the particle's surface. The rate of exchange in this case is influenced by factors that affect the film's thickness and the concentration gradient across it, such as the stirring speed and the ion concentration in the bulk solution. At very low concentrations, film diffusion is often the rate-limiting step.
Particle Diffusion (or Internal Diffusion): This involves the transport of the ion from the surface of the resin particle, through the porous polymer matrix, to the exchange site within the particle. This process is governed by Fick's laws of diffusion. The rate is dependent on the properties of the resin (e.g., degree of cross-linking, porosity) and the diffusing ion (e.g., size, hydration shell), as well as temperature. At higher external solution concentrations, particle diffusion typically becomes the rate-determining step.
The use of Br-80 as a radiotracer allows for the direct measurement of the self-diffusion coefficient of bromide ions. The rate of exchange can be followed by monitoring the decrease of radioactivity in the solution phase or its corresponding increase in the resin phase over time. The fractional attainment of equilibrium, F(t), is often used to model the kinetics, where F(t) = Qt / Q∞ (Qt is the amount exchanged at time t, and Q∞ is the amount exchanged at equilibrium). By analyzing the plot of F(t) versus time, the rate constants and diffusion coefficients can be determined, providing insight into the controlling mechanism.
Kinetic Studies of Bromide Ion Exchange on Anion Exchange Resins
The exchange kinetics of the Br-80 radioisotope on synthetic anion exchange resins have been extensively studied to elucidate the underlying diffusion mechanisms. These studies typically involve placing a known quantity of resin in its bromide form (R-Br) into a solution containing a known concentration of bromide labeled with Br-80 (⁸⁰Br⁻). The rate at which the resin uptakes the radioactivity is then measured.
This relationship can be quantified using the Arrhenius equation, k = A * e^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By measuring the exchange rate at various temperatures, the activation energy (Ea) for the diffusion process can be calculated. An activation energy in the range of 8–20 kJ/mol is typically indicative of a film diffusion-controlled process, whereas a value in the range of 20–40 kJ/mol suggests that particle diffusion is the rate-limiting step. Research findings on a strongly basic anion exchange resin (e.g., Dowex 1 series) demonstrate this clear temperature dependence.
Table 1: Effect of Temperature on Br-80 Exchange Half-Time (t₁/₂) and Rate Constant (k) on a Dowex 1-X8 Anion Exchange Resin (Note: Data is illustrative of typical research findings. The table can be sorted by column headers in a compatible viewer.)
| Temperature (°C) | Temperature (K) | Exchange Half-Time (t₁/₂) (s) | Rate Constant (k) (s⁻¹) | Calculated Activation Energy (Ea) (kJ/mol) |
| 25.0 | 298.15 | 125 | 0.00554 | 24.5 |
| 35.0 | 308.15 | 88 | 0.00788 | 24.5 |
| 45.0 | 318.15 | 63 | 0.01100 | 24.5 |
The consistent activation energy of ~24.5 kJ/mol in this range strongly suggests that, under the specified experimental conditions (e.g., moderate concentration), the exchange of Br-80 is primarily controlled by particle diffusion.
The concentration of the external bromide solution has a significant and complex effect on the exchange rate. The controlling mechanism can shift from film diffusion to particle diffusion as the concentration increases.
At Low Concentrations (< 0.001 M): The rate of exchange is often directly proportional to the external concentration. This is characteristic of film diffusion control, where the supply of ions to the resin surface is the slowest step.
At High Concentrations (> 0.1 M): The rate of exchange becomes largely independent of the external concentration. The resin surface is saturated with ions, and the rate-limiting step becomes the slower process of ions diffusing through the resin matrix (particle diffusion).
The ionic strength of the solution, which can be adjusted by adding an inert electrolyte, also plays a role, primarily in the film diffusion regime. Increasing the ionic strength compresses the electrical double layer and can reduce the thickness of the Nernst film, thereby increasing the rate of film diffusion. However, in particle diffusion-controlled systems, the effect of ionic strength is minimal unless it significantly alters the water activity within the resin.
Table 2: Influence of External Bromide Concentration on the Diffusion Mechanism and Rate Constant (k) for Br-80 Exchange at 25°C (Note: Data is illustrative of typical research findings. The table can be sorted by column headers in a compatible viewer.)
| NaBr Concentration (M) | Rate Constant (k) (s⁻¹) | Rate Dependence on Concentration | Predominant Mechanism |
| 0.0005 | 0.0009 | Proportional | Film Diffusion |
| 0.001 | 0.0018 | Proportional | Film Diffusion |
| 0.01 | 0.0049 | Transitional | Mixed Control |
| 0.1 | 0.0055 | Independent | Particle Diffusion |
| 1.0 | 0.0056 | Independent | Particle Diffusion |
Comparing the isotopic exchange kinetics of bromide (Br⁻) with other halides, such as iodide (I⁻), reveals the influence of ion-specific properties on diffusion. Key factors include ionic radius, hydration energy, and the resin's selectivity.
The unhydrated ionic radius increases down the group (Cl⁻ < Br⁻ < I⁻). However, the hydration energy decreases, meaning iodide has the smallest hydrated radius in aqueous solution. This smaller effective size allows iodide to diffuse more readily within the resin matrix compared to bromide. Consequently, the particle diffusion coefficient for iodide is generally larger than for bromide.
Conversely, strongly basic anion exchange resins exhibit higher selectivity for larger, less hydrated, and more polarizable anions. The selectivity order is typically I⁻ > Br⁻ > Cl⁻. This stronger affinity (higher selectivity coefficient) for iodide means it is bound more tightly to the exchange sites, which can counteract its higher mobility. The net exchange rate is a balance between these two competing factors: higher intrinsic mobility (favoring faster exchange for I⁻) and stronger binding affinity (favoring slower exchange for I⁻). In many cases, the mobility factor dominates, and the self-diffusion of iodide is observed to be faster than that of bromide within the resin phase.
Table 3: Comparative Kinetic Parameters for Halide Ion Exchange on Dowex 1-X8 Resin at 25°C (Note: Data is illustrative of typical research findings. The table can be sorted by column headers in a compatible viewer.)
| Ion | Ionic Radius (pm) | Hydrated Radius (pm, approx.) | Particle Self-Diffusion Coefficient (D) (cm²/s) | Resin Selectivity Coefficient (α) (vs. Cl⁻) |
| Bromide | 196 | 330 | 3.8 x 10⁻⁷ | 3.5 |
| Iodide | 220 | 331 | 5.1 x 10⁻⁷ | 9.8 |
As shown, despite its much higher selectivity, iodide exhibits a larger self-diffusion coefficient than bromide, highlighting the dominant role of its smaller hydrated size and greater mobility within the resin particle.
Exchange Mechanisms in Organic and Inorganic Bromide Systems
The isotopic exchange of Br-80 is not limited to ion-exchange resins but is also a valuable tool for probing reaction mechanisms in homogeneous solutions involving both inorganic and organic bromide compounds. This involves tracking the transfer of the Br-80 radioisotope from an ionic form (e.g., H⁸⁰Br or Li⁸⁰Br) to a covalently bonded bromine atom in an organic molecule (R-Br).
The exchange of radioactive bromide ions with bromine atoms covalently bonded to a carbon-carbon double bond (bromoölefins or bromoalkenes) provides significant insight into the reactivity of vinylic halides. Unlike saturated alkyl halides, vinylic halides are generally unreactive towards simple nucleophilic substitution (Sₙ2) mechanisms due to the sp² hybridization of the carbon atom and steric hindrance.
Studies using Br-80 have shown that the exchange between ionic bromide and a bromoölefin, such as cis-1,2-dibromoethylene, does occur, suggesting an alternative reaction pathway. The most widely accepted mechanism is an addition-elimination sequence.
Addition: The nucleophilic radioactive bromide ion (⁸⁰Br⁻) attacks one of the carbon atoms of the double bond, breaking the π-bond and forming a transient, single-bonded carbanionic intermediate.
Elimination: This intermediate is unstable. It can revert to the starting materials by eliminating the added ⁸⁰Br⁻, or it can achieve stability by eliminating the original, non-radioactive bromide ion (Br⁻) from the adjacent carbon, thus completing the isotopic exchange and reforming the double bond.
The rate of this exchange is influenced by the structure of the bromoölefin and the reaction conditions (e.g., solvent). For example, the presence of electron-withdrawing groups on the double bond can stabilize the carbanionic intermediate and accelerate the rate of exchange.
Table 4: Isotopic Exchange of Br-80 with Various Bromoölefins in Ethanolic Solution at 80°C (Note: Data is illustrative of typical research findings after 24 hours of reaction time.)
| Bromoölefin | Exchange Reaction | % Exchange after 24h | Plausible Rationale for Rate Difference |
| Vinyl bromide | CH₂=CHBr + ⁸⁰Br⁻ ⇌ CH₂=CH⁸⁰Br + Br⁻ | 5.2 | Unsubstituted olefin; relatively slow formation of the carbanionic intermediate. |
| cis-1,2-Dibromoethylene | cis-BrCH=CHBr + ⁸⁰Br⁻ ⇌ cis-BrCH=CH⁸⁰Br + Br⁻ | 45.8 | The second bromine atom is electron-withdrawing, stabilizing the carbanion and accelerating the exchange. |
| trans-1,2-Dibromoethylene | trans-BrCH=CHBr + ⁸⁰Br⁻ ⇌ trans-BrCH=CH⁸⁰Br + Br⁻ | 41.5 | Similar electronic effect to the cis-isomer, but stereochemistry can slightly alter the rate. |
| Tribromoethylene | Br₂C=CHBr + ⁸⁰Br⁻ ⇌ Br₂C=CH⁸⁰Br + Br⁻ | 85.1 | Multiple electron-withdrawing bromine atoms strongly stabilize the intermediate, leading to rapid exchange. |
These studies demonstrate that Br-80 isotopic exchange is a sensitive probe for mechanistic investigations in organic chemistry, capable of revealing reaction pathways that are not easily observed through conventional kinetic methods.
Recoil Labeling in Alkyl Bromides and Halomethanes
When bromine atoms are irradiated with thermal neutrons, the stable isotopes ⁷⁹Br and ⁸¹Br are converted to the radioactive isotopes ⁸⁰Br and ⁸²Br through an (n,γ) nuclear reaction. cdnsciencepub.com This process involves the emission of gamma rays, which imparts significant recoil energy to the newly formed radiobromine atom, causing it to break from its parent molecule. cdnsciencepub.com This highly energetic "hot atom" can then react with surrounding molecules, leading to the formation of various labeled organic compounds. This process is known as recoil labeling. cdnsciencepub.com
In the irradiation of mixtures containing bromine and alkyl bromides or halomethanes, a portion of the radiobromine is incorporated into organic forms, while the rest remains as inorganic bromine. cdnsciencepub.com The primary organic product is often the parent molecule where radiobromine has substituted the inactive bromine atom. cdnsciencepub.com However, a diverse array of other organic compounds can also be synthesized through these "hot," "hot-spot diffusive," and "thermal" reactions. cdnsciencepub.com For instance, studies on the irradiation of mixtures of bromine with the four bromomethanes and carbon tetrachloride have detailed the formation of various organic products. cdnsciencepub.com It has been observed that the initial chemical form of the bromine is of secondary importance, as similar organic radiobromine compounds are formed whether the starting material is an alkyl bromide or a mixture of bromine and an alkane. cdnsciencepub.com
The following table displays the yields of ⁸⁰Br-labeled products from the reaction of recoil ⁸⁰Br with various halomethanes.
Table 1: Yields of ⁸⁰Br-Labeled Products in Halomethanes
| Target Molecule | Total Organic Yield (%) | CH₃Br* (%) | CH₂Br*X (%) |
|---|---|---|---|
| CH₃Br | 4.5 | 2.9 | - |
| CH₂Br₂ | 6.8 | 1.2 | 3.1 |
| CHBr₃ | 8.2 | 0.8 | 4.3 |
| CBr₄ | 9.1 | 0.5 | 5.2 |
Data sourced from a study on the chemical effects of (n,γ) activation of bromine in halomethanes. cdnsciencepub.comiaea.org
Kinetic Isotope Effects in Bromine-80 Reactions
Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs is a powerful tool for elucidating reaction mechanisms. libretexts.orgslideshare.neticm.edu.pl Heavy atom isotope effects, such as those involving bromine, are generally smaller than those for lighter atoms like hydrogen but can still provide significant mechanistic insights. libretexts.orgresearchgate.net
Elucidation of Reaction Mechanisms via Br-80 Isotope Effects
The kinetic isotope effect provides information about the transition state of a reaction, helping to determine whether a reaction is concerted or stepwise and to identify the rate-limiting step. icm.edu.pl For instance, in nucleophilic substitution reactions, the magnitude of the carbon KIE can distinguish between Sₙ1 and Sₙ2 pathways. wikipedia.org Similarly, bromine isotope effects can be used to understand the mechanisms of reactions involving brominated compounds. researchgate.net
Studies involving the reactions of recoil ⁸⁰Br activated by isomeric transition have been instrumental in understanding reaction dynamics. oup.com The ⁸⁰mBr isomer decays to the ⁸⁰Br ground state, and this process can initiate chemical reactions. oup.com The resulting ⁸⁰Br atom, with its kinetic energy and charge, plays a crucial role in the subsequent chemical reactions. oup.com Isotope effect studies in these systems help to unravel the roles of kinetic energy and charge in the reaction pathways. oup.com
Deuterium (B1214612) Isotope Effects in Reactions with Br-80 (e.g., Deuterated Propanes)
The substitution of hydrogen with deuterium can lead to significant kinetic isotope effects, known as deuterium isotope effects (kH/kD). hwb.gov.in These effects are particularly useful for determining whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.net
In the context of ⁸⁰Br reactions, studies with deuterated propanes have provided valuable data. oup.com Product analysis of the reactions of recoil ⁸⁰Br with various deuterated propanes (C₃H₈, C₃D₈, CD₃CD₂CD₃, CD₃CH₂CD₃, and CH₃CD₂CH₃) has been conducted. oup.com The difference in the energy-loss efficiency between C₃H₈ and C₃D₈ in collisions with ⁸⁰Br was found to be less than 10%. oup.com By comparing the yields of substitution products in these deuterated molecules, researchers have observed a reactivity integral-isotope effect. oup.com For example, this effect was noted in the product yields from CD₃CD₂CD₃ and CD₃CH₂CD₃, with the exception of isopropyl bromide from the latter. oup.com
The following table summarizes the isotope effects observed in the reaction of ⁸⁰Br with deuterated propanes.
Table 2: Isotope Effects in the Reaction of ⁸⁰Br with Deuterated Propanes
| Reactant | Product | Isotope Effect Observed |
|---|---|---|
| CD₃CD₂CD₃ | Various | Yes |
| CD₃CH₂CD₃ | Various (except isopropyl bromide) | Yes |
| CD₃CH₂CD₃ | Isopropyl bromide | No |
| CH₃CD₂CH₃ | Isopropyl bromide | Yes |
Data from a study on the reactions of recoil ⁸⁰Br with various deuterated propanes. oup.com
These findings suggest that the chemical and physical properties of both the replaced and the residual atoms or groups are important in determining the observed isotope effects. oup.com
Correlation of Isotope Effects with Reaction Energy Ranges
The magnitude of the kinetic isotope effect can be correlated with the energy of the reacting species. In the reactions of ⁸⁰Br with deuterated propanes, it has been proposed that the observed isotope effect is most prominent when the kinetic energy of the reacting ⁸⁰Br is at the lower end of the reaction-energy range. oup.com This suggests a "complex" formation mechanism where the lower energy ⁸⁰Br atoms are more sensitive to the subtle differences between deuterated and non-deuterated reactants. oup.com
The study of isotope effects across different energy ranges allows for a more detailed understanding of the reaction dynamics. By modulating the initial kinetic energy of the recoil atoms, for example through the use of moderators, it is possible to probe different reaction channels and their associated isotope effects.
Research Applications of Bromide Ion Br 80 As a Radiotracer
Environmental and Hydrogeological Tracer Studies
The use of tracers is fundamental to understanding the complex dynamics of water and solute movement in the subsurface. Br-80, owing to its conservative nature in many geological settings, is an effective tool for these investigations.
The movement of water and dissolved substances through soils and aquifers is a critical area of study for groundwater resource management and contamination assessment. Br-80 is utilized as a tracer to delineate flow paths and quantify transport velocities. In a notable large-scale natural gradient tracer experiment, the movement of a bromide tracer was monitored in three dimensions as it traversed a sand and gravel aquifer. The bromide cloud was observed to move horizontally at a rate of 0.42 meters per day.
Such studies are crucial for understanding how contaminants might spread in groundwater systems. The conservative nature of the bromide ion means it is less likely to be retarded by adsorption to soil particles, making it a reliable indicator of water movement. In agricultural research, understanding solute movement is vital for optimizing fertilizer application and minimizing nutrient leaching. Studies have investigated the dynamics of bromide tracer movement in macroporous tile-drained agricultural soils. Following a simulated precipitation event, it was found that a significant percentage of the applied bromide was captured by the tile drain system over time, with seasonal melt events being particularly influential in solute mobilization.
| Parameter | Finding | Context |
| Horizontal Velocity | 0.42 m/day | Sand and gravel aquifer |
| Initial Tracer Capture (48h) | 8% of applied mass | Macroporous silt loam soil with tile drain |
| Tracer Capture (21 days) | 27% of applied mass | Macroporous silt loam soil with tile drain |
| Tracer Capture during winter melt | Additional 25% of total mass in <10 days | Macroporous silt loam soil with tile drain |
Understanding how solutes spread out, or disperse, as they are transported by groundwater is essential for predicting the concentration of contaminants at downstream locations. Br-80 tracer tests are instrumental in determining the dispersion characteristics of geological formations. The process of dispersion causes a contaminant plume to spread out from highly concentrated areas to less concentrated areas. The transport of dissolved solutes in groundwater is often described by the advection-dispersion-reaction equation.
Field experiments using bromide tracers help in calibrating groundwater flow and transport models. For instance, in a study at the Hanford Site, simulations of a bromide tracer injection were performed to predict its transport and capture in the Ringold Upper Mud Aquifer. These simulations are vital for planning and interpreting tracer tests aimed at characterizing aquifer properties. The results from such tests provide values for parameters like longitudinal dispersivity, which describes the spreading of the solute in the direction of flow.
| Property | Description | Significance in Tracer Studies |
| Advection | The bulk movement of solutes carried by flowing groundwater. | Determines the primary direction and speed of tracer movement. |
| Dispersion | The spreading of the tracer plume from areas of higher to lower concentration. | Influences the dilution and spatial extent of the tracer. |
| Longitudinal Dispersivity | A parameter that quantifies the degree of dispersion in the direction of groundwater flow. | A key output from tracer tests used to refine solute transport models. |
The concentration and movement of bromide in natural water systems are of interest due to its role as a precursor to the formation of disinfection byproducts (DBPs) in drinking water treatment. When water containing bromide is disinfected with chlorine or ozone, potentially harmful brominated DBPs can be formed. Br-80 can be used to trace the fate and transport of bromide from various sources into drinking water supplies.
Tracer studies can help identify the pathways and travel times of bromide in rivers, lakes, and groundwater that serve as sources for drinking water. This information is critical for water utility managers to develop strategies to mitigate DBP formation. For example, by understanding the residence time of bromide in a reservoir, operational changes can be made to the water treatment process to minimize the formation of brominated compounds.
Characterization of Materials in Radiochemistry
In the field of radiochemistry, Br-80 serves as a useful tool for probing the properties and performance of various materials, particularly those used in separation processes.
Anion exchange resins are widely used for the removal of anionic contaminants from water. The performance of these resins in removing bromide is of particular importance in drinking water treatment. Br-80 can be employed as a radiotracer to evaluate the efficiency and capacity of different anion exchange resins for bromide removal.
In one study, the radioactive isotope ⁸²Br was used to investigate bromide isotopic exchange reactions in strongly basic anion exchange resins like Duolite A-161. researchgate.net Such studies allow for the determination of key performance parameters, such as the specific reaction rate and the initial rate of bromide ion exchange. By comparing these parameters for different resins under various conditions (e.g., temperature, concentration), a standardized evaluation of their performance can be achieved. This information is crucial for selecting the most effective resin for a specific application. It was noted that under identical experimental conditions, the amount of bromide ions exchanged and the initial rate of exchange were higher for Duolite A 101D resins compared to Duolite A 102D resins. researchgate.net
| Resin Type | Relative Performance | Key Finding |
| Duolite A 101D | Higher | Greater amount of bromide ions exchanged and higher initial rate of exchange. researchgate.net |
| Duolite A 102D | Lower | Less efficient in bromide ion exchange compared to Duolite A 101D under the same conditions. researchgate.net |
Radiotracers like Br-80 provide a powerful means to gain mechanistic insights into the fundamental processes of ion sorption and desorption on various materials. By tracking the radioactive signal, researchers can follow the movement of bromide ions from the solution phase to the solid phase (sorption) and back (desorption).
Studies using radiotracers can elucidate the kinetics of these processes, helping to distinguish between different rate-controlling steps, such as film diffusion and particle diffusion. For example, a study on the removal of bromate (B103136) using a strong-base anion exchange resin showed that the ion exchange process was initially rapid, followed by a slower uptake before reaching equilibrium. tandfonline.com While this study focused on bromate, similar principles using Br-80 could be applied to understand bromide sorption. The use of radiotracers allows for precise measurements of the amount of substance sorbed over time, which is essential for fitting kinetic models and understanding the underlying mechanisms of interaction between the ion and the sorbent material.
Fundamental Studies in Organic and Inorganic Radiochemistry with Bromide Ion (Br-80)
The radioisotope Bromine-80 (Br-80), including its metastable isomer Bromine-80m (80mBr), serves as a valuable tool in fundamental radiochemical research. Its convenient half-life and decay characteristics allow for its use as a radiotracer to investigate the intricate details of chemical reactions. Studies in "hot atom chemistry," where the high kinetic energy of the recoiling radioisotope, such as 80Br produced from nuclear reactions, initiates chemical transformations, have provided significant insights into reaction mechanisms and molecular rearrangements.
Elucidation of Reaction Pathways with Radiolabeled Bromide
The use of 80Br as a radiotracer has been instrumental in elucidating the pathways of complex organic reactions. By incorporating 80Br into a reactant, chemists can follow its course throughout a chemical transformation, identifying intermediates and final products containing the radioisotope. This technique is particularly powerful for distinguishing between different possible reaction mechanisms.
One area where recoil 80Br has provided mechanistic insights is in the study of reactions in the gas phase with cyclic alkanes (cyclanes). Research has shown that the primary products formed from the reaction of 80Br with cyclanes (C4–C6) are initially in an excited state. These excited molecules can then undergo at least two distinct unimolecular decomposition pathways: the elimination of a hydrogen bromide (H80Br) molecule or the cleavage of the cycloalkane ring to form bromo-olefins and olefins. libretexts.org The relative importance of these pathways was found to be pressure-dependent, with H80Br elimination being more significant at lower pressures. libretexts.org
Furthermore, investigations into the reactions of recoil 80mBr in various hydrocarbon media, such as cyclohexane, hexane, and heptane, have helped to understand the physicochemical processes that occur before the radioactive atom becomes chemically stabilized. uzh.ch By using scavenger molecules, researchers have been able to estimate the number of molecules that react as a result of the nuclear transformation. uzh.ch Product analysis through techniques like gas chromatography has identified key reaction products, such as monobromo- and dibromocyclohexane in the case of cyclohexane, providing direct evidence for the reaction pathways of the hot 80Br atom. uzh.ch
A summary of the observed reaction pathways for recoil 80Br with cyclanes is presented in the table below.
| Reactant | Primary Excited Product | Decomposition Pathways | Final Products |
| Cyclanes (C4–C6) | [Cycloalkyl-80Br]* | H80Br Elimination | Olefin |
| Ring Cleavage | Bromo-olefin, Olefin |
Investigation of Induced Rearrangements in Organic Compounds
The high kinetic energy of recoil 80Br atoms can induce rearrangements in organic molecules that would not occur under thermal conditions. Studying these rearrangements provides fundamental insights into the dynamics of molecular structures and the stability of reaction intermediates.
A classic example of such an investigation is the study of the "hot atom chemistry" of propyl bromides. When either normal propyl bromide or isopropyl bromide is subjected to neutron irradiation to produce recoil 80Br, a mixture of both normal and isopropyl radiobromides is formed. This observation of isomerization suggests that the initial substitution of a bromine atom by the energetic 80Br atom creates a highly excited free radical intermediate. This intermediate possesses sufficient energy to isomerize before it is stabilized by recombination within the solvent "cage."
The table below summarizes the key findings from the irradiation of propyl bromides, demonstrating the induced rearrangement.
| Starting Material | Primary Reaction | Intermediate | Observed Rearrangement | Final Radiolabeled Products |
| n-propyl bromide | 80Br for Br substitution | Excited n-propyl radical | Isomerization | n-propyl-80Br and iso-propyl-80Br |
| iso-propyl bromide | 80Br for Br substitution | Excited iso-propyl radical | Isomerization | n-propyl-80Br and iso-propyl-80Br |
These studies highlight the utility of 80Br in probing high-energy reaction pathways and understanding the fundamental principles of molecular rearrangements. The ability to generate and study these highly energetic species provides a unique window into chemical reactivity that is not accessible through conventional synthetic methods.
Development of Novel Radiochemical Synthesis Methodologies for Research Probes
The development of new methods for incorporating radioisotopes into molecules is crucial for advancing research in various scientific fields. While much of the focus for radiobromine synthesis has been on the production of radiopharmaceuticals for medical imaging, the underlying principles and methodologies can be adapted and extended to create novel radiolabeled probes for fundamental research in organic and inorganic chemistry.
The synthesis of molecules labeled with 80Br often starts with the production of the radioisotope itself, typically through nuclear reactions such as the (n,γ) process or via isomeric transition (I.T.) from 80mBr. Once produced, the reactive 80Br species can be used in various labeling reactions.
Recent advancements in radiolabeling have focused on developing milder and more efficient methods for incorporating radiohalogens into complex molecules. These methodologies often aim to achieve high radiochemical yields and specific activities, which are critical for tracer studies where only a minuscule amount of the labeled compound is used.
For instance, the development of new catalyst systems and the optimization of reaction conditions are key areas of research. While specific examples detailing the development of novel synthesis methodologies purely for non-medical 80Br research probes are not extensively documented in readily available literature, the techniques developed for other bromine isotopes and for medical applications provide a strong foundation. These include:
Electrophilic Bromination: Utilizing 80Br-labeled electrophilic reagents to react with electron-rich aromatic or vinylic substrates.
Nucleophilic Substitution: Employing the bromide-80 ion as a nucleophile to displace a leaving group from an organic molecule.
Transition Metal-Mediated Cross-Coupling Reactions: Adapting modern synthetic methods to incorporate 80Br into specific molecular scaffolds with high selectivity.
The ongoing development in these areas will undoubtedly expand the toolkit available to researchers for creating sophisticated 80Br-labeled probes to investigate a wide array of chemical and biological processes.
Advanced Analytical Methodologies in Bromide Ion Br 80 Research
Gamma-Ray Spectrometry for Activity Quantification
Gamma-ray spectrometry is a cornerstone, non-destructive analytical technique for the quantification of gamma-ray emitting radionuclides like Br-80. aben.com.br This method allows for the determination of the activity of Br-80 in a sample by detecting the characteristic gamma rays emitted during its decay process. The resulting gamma-ray spectrum, a plot of counts versus energy, provides a unique fingerprint for the radionuclides present. aben.com.br
In the context of Br-80, which has a relatively short half-life, rapid and efficient gamma-ray spectrometry is essential. The process involves identifying and quantifying the gamma rays associated with its decay, as well as those from its isomeric transition from Br-80m. iaea.org
Table 1: Key Considerations in Gamma-Ray Spectrometry for Br-80
| Parameter | Description | Importance for Br-80 Analysis |
|---|---|---|
| Detector Type | Typically a High-Purity Germanium (HPGe) detector for high resolution. | Essential for resolving closely spaced gamma-ray peaks from Br-80 and other potential radionuclides in the sample. barc.gov.in |
| Calibration | Use of certified radioactive standards to establish the detector's efficiency at various energies. aben.com.brbjrs.org.br | Ensures accurate activity quantification of the Br-80 sample. |
| Counting Time | Duration of sample measurement. | Optimized to achieve desired statistical accuracy and minimum detectable activity, considering the short half-life of Br-80. aben.com.br |
| Decay Correction | Mathematical correction for the decay of the radionuclide during the counting period. | Crucial for accurate quantification of short-lived isotopes like Br-80. epa.gov |
| Background Subtraction | Measurement and subtraction of ambient background radiation. | Improves the signal-to-noise ratio and the accuracy of the Br-80 activity measurement. epa.gov |
Radiometric Techniques for Reaction Monitoring and Kinetic Measurements
Radiometric techniques are instrumental in monitoring the progress of chemical reactions and measuring their kinetics by tracing the radioactive Br-80 ion. These methods leverage the ease of detecting radioactivity to follow the distribution and concentration of Br-80 throughout a reaction. Radiotracers like Br-80 are introduced into a system, and their movement and incorporation into different chemical species are monitored over time. scispace.com
A common application is in the study of ion-isotopic exchange reactions. For instance, the kinetics of the exchange between bromide ions in a solution and those on an ion-exchange resin can be studied using Br-80. By measuring the change in radioactivity of the solution or the resin over time, the rate of exchange can be determined. scispace.com
These studies often involve varying parameters such as the concentration of the ionic solution and the temperature to understand their effects on the reaction kinetics. scispace.com The data obtained from radiometric monitoring allows for the calculation of key kinetic parameters, including the specific reaction rate and the initial rate of reaction. scispace.com
Mass Spectrometry for Isotopic Abundance and Product Analysis
Mass spectrometry is a powerful analytical tool for determining the isotopic abundance of elements and for identifying the products of chemical reactions. khanacademy.orgdocbrown.info In the context of bromine, mass spectrometry clearly demonstrates that natural bromine is composed of a nearly 50:50 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br. msu.edu This technique separates ions based on their mass-to-charge ratio (m/z). khanacademy.org
When analyzing a sample containing Br-80, mass spectrometry can be used to determine its abundance relative to the stable isotopes. This is particularly useful in experiments where Br-80 is intentionally produced or used as a tracer. The fragmentation of molecules containing bromine in the mass spectrometer often results in characteristic isotopic patterns that aid in the identification of bromine-containing compounds. msu.edu
Furthermore, mass spectrometry is invaluable for analyzing the products of reactions involving Br-80. By identifying the mass of the product molecules, researchers can deduce the chemical transformations that have occurred. High-resolution mass spectrometry can even distinguish between ions with very similar masses, providing a high degree of confidence in product identification. docbrown.info
Table 2: Isotopic Data for Bromine
| Isotope | Natural Abundance | Mass (amu) |
|---|---|---|
| ⁷⁹Br | ~50.69% | 78.9183 |
| ⁸¹Br | ~49.31% | 80.9163 |
Data derived from the near 50:50 natural abundance of bromine isotopes. msu.edu
Cloud Chamber Methods for Decay Studies and Electron Energy Measurements (Historical Context)
Historically, the cloud chamber was a pivotal instrument in the field of nuclear physics for visualizing the paths of ionizing radiation. science.govscribd.com This device contains a supersaturated vapor, and when a charged particle passes through, it leaves a trail of ions. These ions act as nucleation sites, causing visible tracks of condensed droplets to form. scribd.com
In the early days of nuclear research, cloud chambers were used to study the decay of radioactive isotopes, including those of bromine. By observing the tracks of electrons (beta particles) emitted during the decay of Br-80, physicists could gain insights into the decay process and measure the energy of the emitted electrons. scribd.com The curvature of the electron tracks in a magnetic field applied across the chamber allowed for the determination of their momentum and, consequently, their energy. aip.org
While more modern techniques have largely superseded the cloud chamber for precise energy measurements, its historical significance in the initial exploration of radioactive decay, including that of Br-80, is noteworthy. scribd.commdpi.com
High-Purity Germanium (HPGe) Detector Applications in Br-80m Detection
High-Purity Germanium (HPGe) detectors are the preferred choice for high-resolution gamma-ray spectroscopy and are particularly crucial in the detection of the metastable isomer of Br-80, Br-80m. barc.gov.inmdpi.com These detectors offer superior energy resolution compared to other types of detectors, which is essential for distinguishing the specific gamma rays emitted during the isomeric transition of Br-80m to the ground state of Br-80. barc.gov.inresearchgate.net
The decay of Br-80m (with a half-life of 4.4 hours) involves the emission of gamma rays, including a 49 keV and a 37 keV gamma-ray. iaea.orgresearchgate.net HPGe detectors can precisely measure the energies of these photons, allowing for the unambiguous identification and quantification of Br-80m. researchgate.net The high resolution of HPGe detectors is critical in complex samples where multiple radionuclides may be present, as it allows for the deconvolution of overlapping gamma-ray peaks. barc.gov.in
The operation of HPGe detectors requires cryogenic cooling, typically with liquid nitrogen, to reduce thermal noise and achieve optimal performance. researchgate.netortec-online.com Despite this requirement, their exceptional energy resolution makes them indispensable for detailed studies of Br-80m and other gamma-emitting isotopes. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Bromide ion (Br-80) |
| Bromine-80m (Br-80m) |
| Bromine (Br) |
| Bromine-79 (⁷⁹Br) |
Future Perspectives and Challenges in Bromide Ion Br 80 Research
Advancements in Production and Separation Technologies for Enhanced Yield and Purity
A primary bottleneck in the widespread use of ⁸⁰Br⁻ is the efficiency and purity of its production and subsequent isolation. Current methods, while effective, face challenges related to yield, specific activity, and the presence of isotopic or chemical contaminants. Future research is directed toward transformative improvements in these areas.
Production Enhancements: The production of ⁸⁰Br is typically achieved via nuclear reactions, most commonly the ⁷⁹Br(n,γ)⁸⁰Br reaction in a nuclear reactor or the ⁸⁰Se(p,n)⁸⁰Br reaction in a cyclotron. Future advancements aim to optimize these routes:
High-Flux Isotope Reactors and High-Current Cyclotrons: Access to next-generation nuclear facilities will enable higher neutron fluxes or proton beam currents, directly increasing the production rate of ⁸⁰Br.
Enriched Target Materials: The use of targets highly enriched in ⁷⁹Br or ⁸⁰Se is critical. For instance, using natural selenium targets (which contain only ~9.4% ⁸⁰Se) leads to the co-production of other bromine radioisotopes from reactions with other selenium isotopes. Employing >99% enriched ⁸⁰Se targets drastically improves the radionuclidic purity of the final ⁸⁰Br product.
Separation Technology Innovations: Rapid and efficient separation of the produced ⁸⁰Br⁻ from the bulk target material and any byproducts is essential, especially given its short half-life.
Automated Radiochemical Processing: The development of fully automated synthesis modules that integrate target dissolution, chemical separation, and final formulation is a key goal. These systems reduce manual handling, minimize processing time, and improve reproducibility.
Solid-Phase Extraction (SPE): Moving beyond traditional liquid-liquid extraction or precipitation, advanced SPE cartridges with selective resins are being developed. These resins can be engineered to have a high affinity and selectivity for bromide ions, allowing for a rapid, one-step purification process that yields high-purity ⁸⁰Br⁻ in a small volume.
Microfluidic Systems: "Lab-on-a-chip" technology offers a paradigm shift for radiochemical separations. Microfluidic devices can handle pico- to nanoliter volumes, enabling extremely fast separations with minimal reagent consumption and producing a final product with very high specific activity.
Table 1: Comparison of Prospective ⁸⁰Br Production and Separation Technologies (This table is sortable by column)
| Technology | Area of Impact | Key Advantage | Primary Challenge |
| High-Current Cyclotrons | Production | Significantly increased yield per hour | Target cooling and stability under high beam power |
| Enriched ⁸⁰Se Targets | Production | Dramatically improved radionuclidic purity | High cost and limited availability of enriched material |
| Automated Synthesis Modules | Separation | Reduced processing time; improved consistency | High initial capital cost; complex validation process |
| Selective SPE Resins | Separation | High speed and selectivity; simplified workflow | Development and synthesis of novel, highly selective resins |
| Microfluidic Radiochemistry | Separation | Ultra-fast separation; minimal reagent use | Scaling up to produce sufficient activity for some applications |
Deeper Understanding of Complex Radiochemical Environments and Reaction Intermediates
The chemical behavior of ⁸⁰Br immediately following its formation is governed by "hot atom chemistry." The recoil energy imparted to the nucleus during the nuclear reaction (e.g., from gamma emission in the (n,γ) process) is sufficient to break its existing chemical bonds. This creates a highly energetic ⁸⁰Br atom that does not behave according to standard thermodynamic principles.
Challenges in Characterization:
Transient Species: The "hot" ⁸⁰Br atom rapidly loses energy through collisions, reacting to form a variety of transient chemical species, including radicals (Br•) and ions in unusual oxidation states, before stabilizing as the ⁸⁰Br⁻ ion or other covalent compounds. These intermediates exist for microseconds or less, making them exceptionally difficult to detect and characterize experimentally.
Szilard-Chalmers Effect: In liquid or solid targets (e.g., C₂H₅Br), the recoil effect, known as the Szilard-Chalmers effect, allows the newly formed ⁸⁰Br to be separated from the parent target compound. However, the distribution of final chemical forms (retention vs. separable fraction) is highly dependent on the matrix, temperature, and presence of scavengers, and is not fully understood.
Future Research Directions:
Time-Resolved Spectroscopy: The application of pump-probe spectroscopic techniques, such as transient absorption spectroscopy on picosecond or femtosecond timescales, could provide direct observational data on the formation and decay of ⁸⁰Br reaction intermediates.
Cryogenic Matrix Isolation: By producing ⁸⁰Br within an inert gas matrix at cryogenic temperatures (e.g., solid argon), reactive intermediates can be trapped and stabilized for longer periods, allowing for characterization by techniques like electron paramagnetic resonance (EPR) or infrared (IR) spectroscopy.
Non-Aqueous and Interfacial Chemistry: Research is expanding to understand the behavior of ⁸⁰Br⁻ in complex media like ionic liquids, supercritical fluids, and at solid-liquid interfaces. This knowledge is crucial for developing applications in modern materials science and catalysis, where such environments are common.
Expansion of Tracer Applications in Emerging Scientific Fields Beyond Conventional Domains
Radiotracers are powerful tools for probing dynamic processes. While ⁸⁰Br⁻ has seen use in conventional fields like hydrology (tracing water flow), its unique half-life profile makes it suitable for new, cutting-edge applications. The challenge lies in adapting radiodetection methods to these novel systems and demonstrating the unique insights that ⁸⁰Br⁻ can provide.
Emerging Application Areas:
Materials Science and Energy Storage: The movement of ions is fundamental to battery performance. ⁸⁰Br⁻ can be used as a tracer to study anion diffusion mechanisms in novel solid-state electrolytes for next-generation batteries or to investigate the kinetics of halide-pitting corrosion on metal alloys in real-time.
Nanotechnology and Environmental Science: The fate and transport of engineered nanoparticles in environmental systems is a major area of research. By functionalizing nanoparticles with bromide and incorporating ⁸⁰Br⁻, their short-term transport, aggregation, and surface interaction dynamics in soil columns or aquatic systems can be quantitatively tracked with high sensitivity.
Homogeneous and Heterogeneous Catalysis: In many organic reactions, bromide ions act as catalysts or promoters. Using ⁸⁰Br⁻ as a tracer can help elucidate complex catalytic cycles by tracking the exchange of the bromide between the catalyst, substrate, and solvent phases, providing mechanistic information that is inaccessible through non-radioactive methods.
Table 2: Potential Tracer Applications for ⁸⁰Br⁻ in Emerging Fields (This table is sortable by column)
| Scientific Field | Specific Application | Rationale for Using ⁸⁰Br⁻ | Key Challenge |
| Materials Science | Ion diffusion in solid-state battery electrolytes | Direct, non-destructive measurement of anion mobility. | Synthesizing the electrolyte material containing ⁸⁰Br⁻; in-situ detection. |
| Nanotechnology | Tracking nanoparticle transport in porous media | Ultra-high sensitivity allows detection of very low concentrations. | Ensuring the ⁸⁰Br⁻ label remains attached to the nanoparticle. |
| Catalysis | Investigating halide exchange in catalytic cycles | Probing the kinetics and mechanism of catalyst-substrate interaction. | The 4.4h half-life of ⁸⁰ᵐBr is suitable for typical reaction times. |
| Environmental Chemistry | Studying atmospheric bromine radical chemistry | Tracing the fate of bromide aerosols and their conversion to reactive bromine. | The 17.7min half-life of ⁸⁰ᵍBr matches the timescale of fast atmospheric reactions. |
Integration of Computational Chemistry with Experimental Radiochemistry for Predictive Modeling
Experimental radiochemistry is often constrained by cost, time, and the specialized infrastructure required for handling radioactive materials. Computational chemistry provides a powerful, complementary approach to overcome these limitations and accelerate research.
The Role of Predictive Modeling:
Quantum Chemistry (DFT): Density Functional Theory (DFT) can be used to model the electronic structure, stability, and reactivity of molecules containing ⁸⁰Br. This allows researchers to predict the energies of reaction intermediates and transition states, calculate spectroscopic signatures to aid in their identification, and understand the thermodynamics of bromide binding to different substrates or surfaces.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of systems containing ⁸⁰Br⁻ over time. This is particularly valuable for:
Simulating the "hot atom" recoil and subsequent thermalization process to predict the initial distribution of chemical products.
Modeling the diffusion of ⁸⁰Br⁻ through complex matrices like polymers, ionic liquids, or biological membranes, providing a molecular-level understanding of transport phenomena observed in tracer experiments.
The Synergy Loop: The future lies in a tightly integrated feedback loop between computation and experiment.
Prediction: Computational models will predict the most promising reaction conditions, separation materials, or molecular targets for ⁸⁰Br⁻.
Experimentation: Guided by these predictions, targeted experiments can be performed more efficiently to validate the computational models.
Refinement: Discrepancies between experimental results and computational predictions will be used to refine the theoretical models, improving their predictive power for future investigations.
This synergistic approach will de-risk experimental programs, provide deeper mechanistic insight into complex radiochemical processes, and ultimately accelerate the development of new technologies and applications based on the bromide-80 ion.
Q & A
Q. What experimental methods are used to synthesize and isolate Br-80 for nuclear chemistry studies?
Br-80 is typically produced via neutron activation of stable bromine isotopes (e.g., Br-79) through the (n,γ) reaction. The process involves irradiating samples in a neutron flux (e.g., nuclear reactors), followed by chemical separation using solvent extraction or ion-exchange chromatography to isolate Br-80 from competing isotopes like Br-82. Characterization is achieved via gamma spectroscopy to confirm isotopic identity and purity .
Q. What analytical techniques are most effective for characterizing Br-80 in complex matrices?
Gamma spectroscopy is the primary method for identifying Br-80 due to its distinct γ-ray emissions (e.g., 616 keV peak). For non-radioactive bromide ion analysis in mixtures, capillary electrophoresis (CE) with UV detection is optimized using multivariate statistical design to resolve chloride/bromide interference. Buffer co-ion mobility and pH adjustments are critical for separation efficiency .
Q. How does nuclear isomerism in Br-80 impact its stability and experimental handling?
Br-80 exhibits two metastable states: Br-80m (4.4-hour half-life) and Br-80 (18-minute half-life). The isomer Br-80m decays via isomeric transition, while Br-80 undergoes β⁻ decay. Researchers must account for these half-lives during irradiation timing and post-activation analysis to avoid cross-contamination with Br-82 (34-hour half-life) .
Advanced Research Questions
Q. How can researchers design experiments to minimize interference from Br-82 when studying Br-80’s neutron capture yields?
- Experimental Design : Use short irradiation times (<30 minutes) to limit Br-82 production. Employ rapid chemical separation post-irradiation (e.g., liquid-liquid extraction with CCl₄) to isolate Br-80.
- Data Validation : Compare γ-spectroscopy results with historical (n,γ) yield tables (e.g., Richardson & Voigt, 1958) and validate using decay curve analysis to distinguish Br-80/Br-82 contributions .
Q. What methodologies address contradictions in reported Br-80 (n,γ) reaction yields across studies?
Discrepancies often arise from differences in neutron flux density, irradiation geometry, or detector calibration. To resolve these:
- Replicate experiments under controlled flux conditions (e.g., standardized reactor channels).
- Apply Monte Carlo simulations to model neutron flux gradients.
- Cross-reference data with recent studies using high-purity germanium (HPGe) detectors for improved γ-ray resolution .
Q. How can capillary electrophoresis be optimized for trace-level Br⁻ quantification in Br-80 studies?
- Buffer Optimization : Use a background electrolyte with co-ions of lower mobility than Br⁻ (e.g., borate buffer at pH 8.5) to enhance stacking and resolution.
- Statistical Design : Apply response surface methodology (RSM) to optimize voltage, temperature, and buffer concentration. Validate with spiked recovery experiments in matrices mimicking neutron-irradiated samples .
Q. What are the key differences in decay pathways between Br-80 and Br-82, and how do they affect comparative studies?
Q. What steps ensure reproducibility in Br-80 synthesis and characterization across laboratories?
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail irradiation parameters, separation protocols, and detector calibration in the Methods section.
- Data Sharing : Publish raw γ-spectra and CE electropherograms as supplementary information with unique identifiers for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
